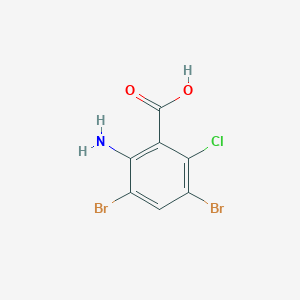

2-Amino-3,5-dibromo-6-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dibromo-6-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVONUPUCAHKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370664 | |

| Record name | 2-amino-3,5-dibromo-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143769-25-9 | |

| Record name | 2-amino-3,5-dibromo-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloro-3,5-dibromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-3,5-dibromo-6-chlorobenzoic acid

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3,5-dibromo-6-chlorobenzoic acid (CAS No: 143769-25-9).[1][2] As a highly substituted aromatic compound, its structural elucidation presents a unique set of challenges and learning opportunities. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. We will explore the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols, and offer a systematic approach to spectral interpretation, grounded in established principles of chemical shifts, substituent effects, and nuclear spin interactions.

Introduction: The Compound in Context

This compound is a polyhalogenated aromatic molecule featuring a sterically crowded arrangement of functional groups.[1] This substitution pattern—an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH), flanked by three bulky halogen atoms—creates a unique electronic and steric environment. Accurate structural confirmation is paramount for its application in synthetic chemistry and pharmaceutical research, and high-resolution NMR spectroscopy is the definitive tool for this purpose.[1] This guide will dissect the nuances of its ¹H and ¹³C NMR spectra to provide an unambiguous structural assignment.

Molecular Structure and Predicted NMR Characteristics

The unique arrangement of substituents on the benzoic acid core dictates the expected NMR spectral features. Understanding these influences is key to a predictive and accurate interpretation.

Figure 1: Molecular Structure of this compound with atom numbering.

¹H NMR Spectral Considerations

-

Aromatic Proton (H4): The molecule possesses only one proton on the aromatic ring, attached to C4. It is flanked by a bromine (C3) and another bromine (C5) atom. Due to the absence of adjacent protons, this signal is expected to be a singlet . Its chemical shift will be significantly influenced by the surrounding substituents. The ortho amino group (-NH₂) is electron-donating, while the halogens and the para carboxylic acid group are electron-withdrawing. This complex interplay is anticipated to place the H4 signal in the downfield aromatic region, likely between 7.5-8.5 ppm.[1]

-

Amino Protons (-NH₂): The two protons of the amino group are exchangeable. Their signal will typically appear as a broad singlet . The chemical shift is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[3] In a polar aprotic solvent like DMSO-d₆, these protons are often observed in the 4-6 ppm range.[1]

-

Carboxylic Acid Proton (-COOH): This is also an exchangeable proton and will present as a very broad singlet . It is highly deshielded and will appear far downfield, often exceeding 10 ppm, and its position is also highly sensitive to experimental conditions.[1]

¹³C NMR Spectral Considerations

-

Number of Signals: Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically non-equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals .[1]

-

Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons (C1-C6): These will resonate in the aromatic region (approx. 110-150 ppm).[4][5]

-

C1 & C2: These carbons, bonded to the -COOH and -NH₂ groups respectively, will have their shifts significantly modulated. The shift of C1 will be influenced by the carbonyl group, while C2 will be shifted upfield due to the electron-donating amino group.

-

C3, C5, & C6: These carbons are directly attached to halogen atoms. The heavy atom effect and electronegativity of the halogens will cause them to resonate in characteristic regions.

-

C4: This is the only carbon in the ring bonded to a hydrogen atom. Its intensity in the spectrum may be enhanced due to the Nuclear Overhauser Effect (NOE).

-

-

Quadrupole Broadening: Both bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei.[6][7] This property can induce rapid relaxation in adjacent carbon nuclei, leading to significant line broadening. Consequently, the signals for C3 and C5, the carbons directly bonded to bromine, are expected to be broader and less intense than the other carbon signals.[8][9]

Experimental Protocols

Scientific integrity requires a robust and reproducible methodology. The following protocols are designed to yield high-quality, unambiguous NMR data.

Figure 2: Standardized workflow for NMR spectral analysis.

Sample Preparation

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve both the polar carboxylic acid and amino functional groups, preventing precipitation.[10] Furthermore, it slows down the exchange rate of the -NH₂ and -COOH protons compared to protic solvents, often resulting in sharper signals. Tetramethylsilane (TMS) is used as the internal standard for its chemical inertness and single sharp resonance at a defined 0.00 ppm.[11][12]

-

Accurately weigh 10-15 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆.

-

Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Add a small drop of TMS.

-

Transfer the final solution into a 5 mm NMR tube.

NMR Instrument Parameters

Causality: The parameters are chosen to ensure adequate signal-to-noise ratio (S/N) and resolution. For the ¹³C spectrum, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%). Proton decoupling is employed to simplify the spectrum by removing C-H splitting, resulting in a single line for each unique carbon.

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Temperature: 298 K (25 °C).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 seconds

-

Spectral Width (SW): 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 seconds

-

Spectral Width (SW): 240 ppm

-

Spectral Analysis and Data Interpretation

The following sections detail the analysis of the acquired spectra, correlating the observed signals with the molecular structure.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, containing three distinct signals corresponding to the three types of protons.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H | Chemical shift is highly variable with concentration and residual water. |

| Aromatic (H4) | 7.5 - 8.5 | Singlet | 1H | Downfield position due to deshielding effects of halogens and COOH group.[1] |

| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet | 2H | Broad due to quadrupole effects from ¹⁴N and chemical exchange.[1][3] |

Interpretation Insights:

-

The singlet nature of the aromatic proton at H4 confirms the 1,2,3,5,6-penta-substituted pattern of the benzene ring.

-

The presence of two broad, exchangeable signals integrating to 1H and 2H respectively provides definitive evidence for the carboxylic acid and primary amino groups.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides the carbon framework of the molecule. The seven predicted signals are assigned based on established substituent chemical shift (SCS) effects.[13]

| Signal Assignment | Predicted δ (ppm) | Notes |

| C7 (-C OOH) | 165 - 175 | Most deshielded carbon, typical for a carboxylic acid.[14] |

| C1 (-C -COOH) | 145 - 155 | Quaternary carbon attached to the electron-withdrawing carboxyl group. |

| C2 (-C -NH₂) | 135 - 145 | Quaternary carbon attached to the electron-donating amino group. |

| C6 (-C -Cl) | 125 - 135 | Carbon attached to chlorine; deshielded. |

| C4 (-C H) | 120 - 130 | The only protonated aromatic carbon. May show higher intensity due to NOE. |

| C3 (-C -Br) | 110 - 120 | Signal is expected to be broad due to the quadrupolar moment of bromine.[8] |

| C5 (-C -Br) | 105 - 115 | Signal is also expected to be broad. Its chemical shift differs from C3 due to the different neighboring groups. |

Interpretation Insights:

-

Observing seven distinct signals confirms the absence of molecular symmetry.

-

The characteristic broadness of the signals assigned to C3 and C5 is a key diagnostic feature for carbons bonded to bromine, providing strong evidence for their positions in the structure.[7][9]

-

The relative chemical shifts of the aromatic carbons align with the combined electronic effects of the substituents, allowing for a complete and confident assignment of the carbon skeleton.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of this compound. The ¹H spectrum is characterized by a single aromatic proton singlet and two broad exchangeable proton signals, confirming the substitution pattern and the presence of amino and carboxylic acid groups. The ¹³C spectrum displays seven unique signals, with the characteristic broadening of the two bromine-bound carbons serving as a crucial diagnostic tool. This guide demonstrates how a systematic, theory-grounded approach to NMR spectroscopy provides irrefutable evidence for complex molecular structures, an essential capability in modern chemical and pharmaceutical sciences.

References

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. National Center for Biotechnology Information. [Link]

-

Defense Technical Information Center. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

-

Filo. (2025). Attempt any two of the following: i) Explain long range coupling in arom... Retrieved from Filo. [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from University of Ottawa NMR Facility. [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from ACD/Labs. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

ScienceDirect. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

ResearchGate. (2025). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

Oxford Instruments. (2024). Bromine NMR on a benchtop. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

-

ResearchGate. (2025). Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 143769-25-9 [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 7. Bromine NMR on a benchtop - Oxford Instruments [oxinst.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. faculty.fiu.edu [faculty.fiu.edu]

- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"mass spectrometry fragmentation pattern of 2-Amino-3,5-dibromo-6-chlorobenzoic acid"

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-3,5-dibromo-6-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (MW: 329.37 g/mol ). As a highly substituted and polyhalogenated aromatic compound, its characterization presents unique challenges and opportunities in structural elucidation. This document details the expected ionization behavior and fragmentation patterns under both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) techniques. We explore the predictable fragmentation pathways in positive and negative ion modes, including decarboxylation, dehydration, and characteristic halogen losses. The guide emphasizes the interpretation of the complex isotopic patterns arising from the presence of two bromine and one chlorine atom, which serve as a definitive signature for the molecule and its fragments. Detailed experimental protocols, data interpretation tables, and mechanistic diagrams are provided to serve as a practical resource for scientists engaged in the analysis of complex small molecules.

Introduction

This compound is a substituted aromatic compound characterized by a dense arrangement of functional groups and halogens on a benzoic acid core.[1] This substitution pattern, featuring an amino group, a carboxylic acid, two bromine atoms, and a chlorine atom, results in a sterically crowded molecule with distinct chemical properties.[1] Such compounds are of significant interest in medicinal chemistry and materials science, where precise structural verification is paramount.

Mass spectrometry is an indispensable analytical technique for molecular identification, offering unparalleled sensitivity and structural insight.[2] For a molecule like this compound, mass spectrometry is not only used to confirm the molecular weight but also to provide definitive structural evidence through the analysis of its fragmentation patterns. The choice of ionization technique—typically "soft" Electrospray Ionization (ESI) or "hard" Electron Ionization (EI)—governs the extent of fragmentation and, consequently, the type of structural information obtained.[3][4] ESI is a soft ionization method that typically generates intact molecular ions, while EI is a high-energy process that causes extensive fragmentation, revealing the underlying molecular structure.[5][6]

This guide offers a predictive framework for the fragmentation of the title compound, grounded in established principles of mass spectrometry, to aid researchers in method development and data interpretation.

Chapter 1: Ionization Behavior and Molecular Ion Characteristics

The initial step in any mass spectrometric analysis is the generation of gas-phase ions. The choice between ESI and EI is critical and depends on the analytical goal.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for determining the molecular weight of polar compounds with minimal fragmentation.[3][6] Given the presence of both an acidic carboxylic group and a basic amino group, this compound can be readily ionized in both positive and negative modes.

-

Positive Ion Mode ([M+H]⁺): Protonation is expected to occur on the most basic site, the amino group, to form the [M+H]⁺ ion.

-

Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the most acidic site, the carboxylic acid, to form the [M-H]⁻ ion.

A key feature of this molecule is its complex isotopic signature due to the natural abundance of halogen isotopes: ³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1.[7][8] Any ion containing the full complement of halogens will exhibit a characteristic cluster of peaks separated by 2 Da. The theoretical isotopic distribution for the molecular ion is summarized in Table 1. The presence of this unique pattern is a powerful confirmation of the elemental composition.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₇H₅Br₂ClNO₂

| Isotopic Peak | Contributing Isotopes | Theoretical m/z | Relative Abundance (%) |

| M | ⁷⁹Br, ⁷⁹Br, ³⁵Cl | 326.86 | 75.8 |

| M+2 | ⁷⁹Br, ⁸¹Br, ³⁵Cl / ⁷⁹Br, ⁷⁹Br, ³⁷Cl | 328.86 | 100.0 |

| M+4 | ⁸¹Br, ⁸¹Br, ³⁵Cl / ⁷⁹Br, ⁸¹Br, ³⁷Cl | 330.86 | 49.6 |

| M+6 | ⁸¹Br, ⁸¹Br, ³⁷Cl | 332.85 | 8.2 |

| Note: m/z values are calculated using monoisotopic masses. The most abundant peak in the cluster is set to 100%. |

Electron Ionization (EI)

EI is a high-energy technique where the sample is bombarded with energetic electrons (typically 70 eV), causing ionization and extensive fragmentation.[5][9] This "hard" ionization method is highly effective for structural elucidation because the fragmentation patterns act as a molecular fingerprint.[2][10] The initial event is the ejection of an electron to form a radical cation, M•⁺. Due to the high energy imparted, the molecular ion peak may be weak or even absent if the molecule is particularly fragile.[9] However, the rich fragmentation pattern provides invaluable structural data.

Chapter 2: Fragmentation Analysis via Tandem MS (ESI-MS/MS)

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The molecular ion ([M+H]⁺ or [M-H]⁻) is isolated and then fragmented by collision-induced dissociation (CID).

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: Prepare a 1-5 µg/mL solution of the analyte in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion ([M+H]⁺ or [M-H]⁻) and confirm its isotopic pattern.

-

MS2 Scan (Product Ion Scan): Select the most abundant peak of the isotopic cluster as the precursor ion.

-

Collision Energy Optimization: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive product ion spectrum.[11]

Negative Ion Mode ([M-H]⁻) Fragmentation

Fragmentation of the deprotonated molecule is often straightforward. The primary and most favored fragmentation pathway for a carboxylate anion is the loss of carbon dioxide (CO₂, 44 Da).

-

Primary Fragmentation: The [M-H]⁻ ion readily loses CO₂ to form a highly stabilized di-bromo-chloro-aniline anion. This is expected to be the most intense fragment ion.

-

Secondary Fragmentation: Subsequent fragmentation of the resulting anion is less common but could involve the loss of halogen radicals, though this is less favorable for an anion.

Caption: Proposed ESI(-) Fragmentation Pathway

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule offers more complex and informative fragmentation pathways. Protonation at the amino group facilitates several key losses.

-

Loss of Water (H₂O, 18 Da): An "ortho effect" between the adjacent protonated amino group and the carboxylic acid group can readily lead to the elimination of a water molecule, forming a cyclic acylium ion. This is often a highly favorable pathway for ortho-amino benzoic acids.

-

Loss of Formic Acid (CH₂O₂, 46 Da): A concerted loss of the entire carboxylic acid group as formic acid is possible.

-

Sequential Loss of CO and H₂O (Total 46 Da): An alternative pathway involves the initial loss of water, followed by the loss of carbon monoxide (CO, 28 Da) from the resulting acylium ion.

Caption: Proposed ESI(+) Fragmentation Pathways

Chapter 3: Fragmentation Pattern under Electron Ionization (EI-MS)

EI-MS provides a highly detailed fragmentation pattern that is useful for library matching and unambiguous identification.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the analyte is sufficiently volatile and thermally stable.[9] Heating the probe (e.g., 50-250°C) may be required to achieve sufficient vapor pressure.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to capture the molecular ion and all significant fragments.

The fragmentation of the M•⁺ radical cation will proceed through several competing pathways initiated by the high internal energy.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of the •OH radical (M-17) to form a stable acylium ion. This is a common fragmentation for benzoic acids.[12][13]

-

Decarboxylation: Loss of CO₂ (44 Da) can occur, although it is sometimes less prominent in EI than in ESI(-) of carboxylic acids.

-

Loss of Halogens: The M•⁺ can lose •Br (79/81 Da) or •Cl (35/37 Da) radicals.

-

Ortho Effect (Dehydration): Similar to ESI(+), the loss of H₂O (18 Da) is a probable pathway due to the ortho amino and carboxyl groups.

-

Secondary Fragmentation: Primary fragment ions, such as the [M-OH]⁺ acylium ion, will fragment further, typically by losing CO (28 Da) to yield a halogenated phenyl cation.[13]

Caption: Major Predicted EI Fragmentation Pathways

Chapter 4: Summary of Key Diagnostic Fragments

The identification of this compound can be confidently achieved by recognizing a combination of its molecular ion cluster and the key diagnostic fragment ions summarized below.

Table 2: Summary of Diagnostic Ions and Their Origin

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula of Fragment | Interpretation |

| ESI (+) / EI | 328 / 327 | 310 / 310 | 18 / 17 | C₇H₄Br₂ClNO⁺ / C₇H₃Br₂ClNO⁺ | Loss of H₂O (ortho effect) / Loss of •OH |

| ESI (-) | 326 | 282 | 44 | C₆H₄Br₂ClN⁻ | Decarboxylation (-CO₂) from [M-H]⁻ |

| ESI (+) / EI | 328 / 310 | 282 | 46 / 28 | C₆H₄Br₂ClN⁺ | Loss of HCOOH from [M+H]⁺ or CO from [M-OH]⁺ |

| EI | 327 | 248 | 79 | C₇H₄BrClNO₂⁺ | Loss of a •Br radical |

| EI | 327 | 292 | 35 | C₇H₄Br₂NO₂⁺ | Loss of a •Cl radical |

| Note: m/z values correspond to the most abundant isotope in the respective cluster (e.g., using ⁷⁹Br and ³⁵Cl). |

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. The polyhalogenated nature of the molecule provides a distinct isotopic signature that serves as a powerful diagnostic tool for confirming its presence and the composition of its fragments. Soft ionization via ESI coupled with MS/MS is ideal for confirming molecular weight and probing specific fragmentation pathways, with decarboxylation in negative mode and dehydration in positive mode being the key events. Hard ionization via EI provides a rich, fingerprint-like spectrum characterized by losses of hydroxyl, water, and halogen radicals, followed by subsequent fragmentation. By understanding these characteristic patterns, researchers can confidently identify this compound and elucidate its structure in complex analytical scenarios.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. Available at: [Link]

-

Electron ionization. (n.d.). Wikipedia. Available at: [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. Available at: [Link]

-

Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (n.d.). Oxford Academic. Available at: [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LC-MS. Available at: [Link]

-

Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts. Available at: [Link]

-

Electron Ionization. (n.d.). University of Illinois. Available at: [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. Available at: [Link]

-

Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. (2025). Spectroscopy Online. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Unknown Source. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters. (n.d.). ACS Publications. Available at: [Link]

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). Thieme. Available at: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

2-Amino-3,5-dibromobenzoic acid. (n.d.). PubChem. Available at: [Link]

-

Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024). ACS Publications. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

-

mass spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Available at: [Link]

-

Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE. Available at: [Link]

-

Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason? (n.d.). Reddit. Available at: [Link]

-

Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. (2013). PubMed Central. Available at: [Link]

-

Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. (n.d.). Ohio State University. Available at: [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"crystal structure and molecular geometry of 2-Amino-3,5-dibromo-6-chlorobenzoic acid"

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Amino-3,5-dibromo-6-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and electronic properties of this compound, a highly substituted anthranilic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this document employs a multi-faceted approach, leveraging comparative analysis with structurally similar, crystallographically-characterized analogs and robust computational modeling via Density Functional Theory (DFT). We will explore the anticipated molecular geometry, the critical role of intramolecular hydrogen bonding, and the supramolecular architecture governed by intermolecular interactions. This guide also outlines proposed methodologies for the synthesis, crystallization, and spectroscopic characterization of the title compound, offering a foundational framework for future experimental validation and application in medicinal chemistry and materials science.

Introduction

The Significance of Polyhalogenated Anthranilic Acid Scaffolds

Halogenated benzoic acid derivatives represent a cornerstone class of compounds in modern chemical and pharmaceutical research. The incorporation of halogen atoms onto an aromatic scaffold profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Anthranilic acids (2-aminobenzoic acids) in particular are privileged structures, serving as vital precursors and pharmacophores in a wide array of therapeutic agents. The strategic placement of multiple, and often varied, halogen substituents—as seen in this compound—creates a unique electronic and steric environment. This dense halogenation can enhance molecular interactions through halogen bonding, improve membrane permeability, and lock the molecule into specific conformations, all of which are critical parameters in rational drug design.[1] However, this complexity also presents challenges in synthesis and structural elucidation, leaving many polysubstituted analogs under-explored.[1]

Profile of this compound

This compound (CAS: 143769-25-9) is a complex derivative of anthranilic acid characterized by a dense substitution pattern.[2] The benzene ring is decorated with an amino group, a carboxylic acid group, two bromine atoms, and a chlorine atom. This arrangement leads to significant steric crowding around the reactive amino and carboxyl functionalities.[1] The interplay between the electron-donating amino group and the strongly electron-withdrawing halogen and carboxyl groups is expected to dictate its electronic properties, reactivity, and potential for forming intricate supramolecular assemblies.[1]

| Property | Value | Source |

| CAS Number | 143769-25-9 | [2] |

| Molecular Formula | C₇H₄Br₂ClNO₂ | [1] |

| Molecular Weight | 329.37 g/mol | [1] |

| InChI Key | YCVONUPUCAHKJM-UHFFFAOYSA-N |

Proposed Synthesis and Crystallization

Rationale and Synthetic Strategy

The synthesis of highly substituted aromatic compounds requires careful regioselective control. While a specific, validated synthesis for the title compound is not widely published, a plausible route can be designed based on established halogenation and functional group manipulation methodologies for related anilines and benzoic acids. A logical approach involves the sequential halogenation of a suitable anthranilic acid precursor. The challenge lies in controlling the positions of the two different halogen types. An alternative, often more controlled route, starts from a pre-halogenated aniline or benzaldehyde.

The workflow below outlines a generalized, hypothetical pathway for synthesis and subsequent crystallization, a critical step for obtaining high-quality single crystals required for X-ray diffraction.

Experimental Protocol: Single Crystal Growth

The acquisition of diffraction-quality single crystals is paramount for structural elucidation. The significant halogenation of the title compound is expected to influence its solubility.[1] A solvent screening process is the first critical step.

Protocol:

-

Solubility Screening: Test the solubility of the purified compound (approx. 5-10 mg) in a range of solvents (0.5 mL each), from polar (e.g., ethanol, methanol, water) to non-polar (e.g., hexane, toluene), and common intermediates (e.g., acetone, ethyl acetate, dichloromethane).

-

Selection of Crystallization Method:

-

Slow Evaporation (Primary Method): Prepare a saturated or near-saturated solution of the compound in a chosen solvent (or solvent mixture) in a clean vial. Cover the vial with a cap containing small perforations or with parafilm pierced by a needle. Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. This method was successful in obtaining crystals for the analogous compound 2-amino-3-bromobenzoic acid from water.[3]

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to dry.

Structural Elucidation: A Comparative and Spectroscopic Approach

X-ray Crystallography: Insights from Analogs

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of molecular structure and packing. In the absence of a solved structure for the title compound, we can predict key features by analyzing closely related molecules. The crystal structures of 2-amino-3,5-dibromobenzoic acid (lacking the Cl)[4] and 2-amino-3-bromobenzoic acid (lacking one Br and the Cl)[3] serve as excellent reference points.

| Parameter | 2-Amino-3-bromobenzoic acid[3] | 2-Amino-3,5-dibromobenzoic acid[4] |

| Chemical Formula | C₇H₆BrNO₂ | C₇H₅Br₂NO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P12(1)/n1 | P2(1)/c |

| a (Å) | 12.0600(6) | 8.358(3) |

| b (Å) | 3.9089(2) | 16.582(5) |

| c (Å) | 15.9816(7) | 6.993(2) |

| β (°) | 90.836(4) | 91.03(2) |

| V (ų) | 753.3 | 969.4(5) |

Anticipated Molecular Geometry: The geometry will be heavily influenced by steric repulsion between the bulky ortho substituents (amino, bromine, chlorine) and the carboxylic acid group. It is highly probable that the carboxylic acid group will be twisted out of the plane of the benzene ring to minimize steric clash, a common feature in ortho-substituted benzoic acids.[5] An intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid (N-H···O) is also highly likely, forming a stable six-membered ring. This interaction would further restrict conformational freedom.

Anticipated Intermolecular Interactions: The crystal packing will likely be dominated by a network of hydrogen bonds and halogen bonds.

-

Hydrogen Bonding: The carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a classic motif for carboxylic acids in the solid state.[3] The amino group can also act as a hydrogen bond donor, potentially interacting with the carboxyl oxygen or halogen atoms of neighboring molecules.

-

Halogen Bonding: The electron-rich regions of the carboxyl oxygen atoms could act as halogen bond acceptors for the electrophilic σ-holes on the bromine and chlorine atoms of adjacent molecules (e.g., C-Br···O, C-Cl···O). These directional interactions play a significant role in crystal engineering and the stabilization of solid-state architectures.[6]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and structural features of the synthesized compound.

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of functional groups. The KBr pellet method is a standard sample preparation technique for solid samples.[7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 3200 - 2500 (broad) | The broadness is a strong indicator of intermolecular O-H···O hydrogen bonding in a dimeric structure.[1] |

| N-H Stretch (Amino Group) | 3500 - 3300 | Two distinct bands (symmetric and asymmetric stretching) are expected. Their position can indicate involvement in hydrogen bonding. |

| C=O Stretch (Carbonyl) | 1710 - 1680 | The position is influenced by conjugation and hydrogen bonding. Intramolecular H-bonding may lower the frequency. |

| C-Br / C-Cl Stretch | 800 - 500 | Found in the fingerprint region. |

NMR Spectroscopy (¹H and ¹³C): High-resolution NMR in a suitable deuterated solvent (e.g., DMSO-d₆) would provide definitive structural confirmation.[1]

-

¹H NMR: The spectrum is expected to be simple.[1]

-

Aromatic H: A single singlet, likely in the range of 7.5-8.5 ppm, corresponding to the proton at the C4 position.

-

NH₂ Protons: A broad singlet, typically observed between 4 and 6 ppm, whose chemical shift is solvent and concentration-dependent.

-

COOH Proton: A highly deshielded, broad singlet appearing far downfield, often above 10 ppm.

-

-

¹³C NMR: The spectrum should display seven distinct signals for the seven carbon atoms.[1]

-

Carboxyl Carbon (C=O): Expected in the 165-175 ppm range.

-

Aromatic Carbons: Chemical shifts will be influenced by the attached substituents. The carbon attached to the amino group will be shielded, while those bonded to the halogens and the carboxyl group will be deshielded.

-

UV-Visible Spectroscopy: UV-Vis spectroscopy reveals electronic transitions within the molecule. The spectrum is expected to show π → π* and n → π* transitions.[1] Data for the related 2-amino-3-chlorobenzoic acid shows absorbance peaks at 361 nm, 270 nm, and 220 nm.[1][8] The additional bromine substituents in the title compound would likely cause a bathochromic (red) shift in these absorption bands.

Theoretical and Computational Analysis (DFT)

In the absence of experimental crystal data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting molecular geometry, electronic structure, and vibrational frequencies with high accuracy.[9]

Computational Methodology

-

Software: Gaussian 09/16 or similar quantum chemistry package.[4]

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is well-regarded for its balance of accuracy and computational cost in organic systems.[10][11]

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended to accurately describe the electron distribution, especially for the halogen atoms and potential non-covalent interactions.

Optimized Molecular Geometry

DFT optimization is expected to confirm the non-planar structure, with the carboxylic acid group twisted relative to the aromatic ring. Key predicted parameters would include:

-

The C-C-C=O and O=C-O-H dihedral angles, quantifying the twist of the carboxyl group.

-

The bond length and angle of the intramolecular N-H···O hydrogen bond.

-

The C-Br and C-Cl bond lengths.

These calculated parameters can be benchmarked against the experimental X-ray data of 2-amino-3,5-dibromobenzoic acid to validate the computational model.[4]

Frontier Molecular Orbitals (HOMO-LUMO) and MESP

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene ring, while the LUMO is likely centered on the electron-deficient carboxylic acid group and the aromatic ring. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties.[4]

-

Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the electron density surface. It would reveal the most negative potential (red/yellow) around the carbonyl oxygen atoms, identifying them as sites for electrophilic attack or hydrogen/halogen bond acceptance. The most positive potential (blue) would be found around the acidic proton of the carboxyl group and the amino protons, indicating sites for nucleophilic attack.

Summary and Future Directions

This guide has constructed a detailed portrait of this compound by integrating known chemical information with a robust comparative analysis of validated analog structures and the predictive power of computational chemistry.

Key Anticipated Features:

-

A sterically crowded molecular geometry with a non-planar carboxylic acid group.

-

A strong intramolecular N-H···O hydrogen bond.

-

A crystal structure dominated by intermolecular O-H···O hydrogen-bonded dimers and potentially stabilized by halogen bonding.

The clear path forward is the experimental validation of these predictions. The synthesis and successful crystallization of this compound are essential next steps. A definitive single-crystal X-ray diffraction analysis would not only confirm the molecular and supramolecular structures proposed herein but also provide the foundational data needed to explore its potential applications in the development of novel pharmaceuticals and functional materials.

References

-

Kunduracıoğlu, A. (2021). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark. Retrieved from [Link]

-

Bentivoglio, G., Nerdinger, S., Kahlenberg, V., Laus, G., & Schottenberger, H. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. ResearchGate. Retrieved from [Link]

-

Yildirim, H., Avinca, V., Ozturk, H., Kose, M., & Kurt, M. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 50-60. doi: 10.1016/j.saa.2015.03.072. Retrieved from [Link]

- Google Patents. (n.d.). CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.

-

Kunduracıoğlu, A. (2020). Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis. Open Journal of Nano, 5(1), 17-22. Retrieved from [Link]

-

Spackman, M. A., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 9-32. Retrieved from [Link]

-

Zolotarev, P. N., & Shishkina, A. V. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(1), 4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 226. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega, 7(50), 46869-46884. Retrieved from [Link]

-

Khan, S., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals, 13(12), 1663. Retrieved from [Link]

-

Al-Dhabi, N. A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. International Journal of Molecular Sciences, 25(11), 5940. Retrieved from [Link]

-

Racane, L., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(2), 374. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCrData, 8(10), x230783. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-6-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-chlorobenzoic acid [FTIR]. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 143769-25-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation | MDPI [mdpi.com]

- 9. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Open Journal of Nano » Submission » Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis [dergipark.org.tr]

A Technical Guide to the Solubility of 2-Amino-3,5-dibromo-6-chlorobenzoic Acid in Organic Solvents

Preamble: Navigating the Data Landscape

2-Amino-3,5-dibromo-6-chlorobenzoic acid (CAS No. 143769-25-9) is a highly substituted aromatic compound whose utility in pharmaceutical research and synthetic chemistry is predicated on a thorough understanding of its physicochemical properties.[1] Chief among these is its solubility, a critical parameter that governs everything from reaction kinetics to bioavailability. This guide addresses the notable absence of comprehensive, publicly available solubility data for this specific molecule.

Rather than presenting a simple data sheet, this document serves as a foundational guide and a methodological framework. It is designed to empower researchers to not only predict solubility behavior based on first principles but also to rigorously and accurately determine it experimentally. We will delve into the theoretical underpinnings dictated by the molecule's unique structure, provide field-proven experimental protocols, and outline the logic for robust analytical validation.

Part 1: Theoretical Framework and Physicochemical Profile

Understanding the solubility of any active pharmaceutical ingredient (API) begins with a structural analysis. The solubility behavior of this compound is a direct consequence of the interplay between its functional groups and the overall molecular architecture.

1.1. Molecular Structure and Inherent Properties

The molecule features a sterically crowded aromatic ring with a distinct combination of functional groups:

-

An Amino Group (-NH₂): A polar, basic group capable of acting as a hydrogen bond donor.

-

A Carboxylic Acid Group (-COOH): A polar, acidic group that is a strong hydrogen bond donor and acceptor.

-

Polyhalogenation (-Br, -Cl): Two bromine atoms and one chlorine atom significantly increase the molecular weight (329.37 g/mol ) and molecular surface area.[1] These electron-withdrawing groups also influence the electronic distribution of the aromatic ring and the pKa of the ionizable groups.

This unique combination results in a molecule with a complex polarity profile. While the amino and carboxyl groups impart hydrophilicity and the capacity for strong, specific interactions like hydrogen bonding, the halogenated benzene core is large and hydrophobic.[1][2] This duality suggests that its solubility will be highly dependent on the specific nature of the solvent. In the solid state, strong intermolecular hydrogen bonds involving the carboxylic acid and amino groups are expected, which must be overcome by the solvent for dissolution to occur.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Expected Characteristic | Rationale & Impact on Solubility |

| CAS Number | 143769-25-9 | Unique identifier for the specific chemical entity.[1] |

| Molecular Weight | 329.37 g/mol | High molecular weight can negatively impact solubility due to greater lattice energy in the solid state.[1] |

| pKa (Predicted) | Acidic (COOH), Basic (NH₂) | The presence of both acidic and basic groups means solubility will be highly pH-dependent in protic solvents. The exact pKa values are influenced by the electron-withdrawing halogens. |

| logP (Predicted) | Moderately Lipophilic | The large, halogenated aromatic core contributes to lipophilicity, suggesting higher solubility in less polar organic solvents. This is counteracted by the polar functional groups. |

| Hydrogen Bonding | Donor & Acceptor | The -COOH and -NH₂ groups can form strong hydrogen bonds. Solvents that can effectively compete for these bonds (e.g., protic solvents, polar aprotic solvents) are likely to be more effective.[1] |

| Crystal Form | To Be Determined (TBD) | Polymorphism is common in APIs. Different crystal forms can have significantly different lattice energies and, therefore, different solubilities.[3] Characterization of the solid form is crucial. |

1.2. Principles of Solute-Solvent Interactions

The adage "like dissolves like" is the guiding principle.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar amino and carboxylic acid groups. However, the large hydrophobic core may limit overall solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They are generally good solvents for polar molecules. DMSO, in particular, is often effective at dissolving compounds with poor solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces and are unlikely to effectively solvate the highly polar functional groups of the molecule. Solubility is expected to be very low.

-

Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents have intermediate polarity and can act as hydrogen bond acceptors. They may offer moderate solubility.

Part 2: Experimental Determination of Equilibrium Solubility

For drug development and many research applications, thermodynamic or equilibrium solubility is the most critical value. It represents the true saturation point of the compound in a solvent at a given temperature, after equilibrium has been reached between the dissolved and undissolved solid.[3] The "shake-flask" method is the universally recognized gold standard for this determination.[4][5][6]

2.1. The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that true equilibrium is achieved and that the solid form being measured is the most stable one under the experimental conditions.[3][5]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial with a screw cap). Causality: Using an excess of solid is critical to ensure that the solution becomes saturated and that undissolved solid remains at equilibrium, which is the definition of a saturated solution.[6]

-

Add a precise volume of the chosen organic solvent to the vial.

-

Cap the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).[4][5] Causality: Constant agitation ensures continuous interaction between the solid particles and the solvent, facilitating the dissolution process. Temperature control is paramount as solubility is highly temperature-dependent.

-

Agitate the suspension for a predetermined period. Causality: Equilibrium is not instantaneous. A sufficient duration (typically 24 to 72 hours) is required to ensure the concentration of the dissolved solute reaches a plateau. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to empirically confirm that equilibrium has been reached.[5]

-

-

Phase Separation:

-

Once equilibrium is confirmed, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the excess solid. This must be done without altering the temperature. The two primary methods are:

-

Centrifugation: Centrifuge the sample at high speed to pellet the solid.

-

Filtration: Filter the solution through a chemically compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter). Causality: Incomplete removal of solid particles will lead to an overestimation of solubility. The chosen method must not cause the dissolved solute to precipitate or adsorb.[5][7]

-

-

-

Analysis:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method. Causality: Dilution is often necessary to prevent precipitation upon cooling and to fit within the linear range of the analytical instrument.[5]

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (detailed in Part 3).

-

-

Solid Phase Characterization:

-

Recover the remaining solid from the vial and analyze it (e.g., using DSC, XRPD) to confirm that no change in the crystal form (polymorph) occurred during the experiment. Causality: The solubility value is only valid for the specific solid form that was in equilibrium with the solvent. A phase transition to a more stable, less soluble form during the experiment is a common source of error.[3][5]

-

2.2. Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Part 3: Analytical Quantification and Method Validation

An accurate solubility value is entirely dependent on the accuracy of the method used to measure the solute's concentration. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity, sensitivity, and wide dynamic range.[8]

3.1. HPLC-UV Method Development

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound by running a UV scan. This provides the highest sensitivity.

-

Column and Mobile Phase Selection:

-

A C18 reverse-phase column is a standard starting point for a molecule of this nature.

-

The mobile phase will typically consist of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Develop a gradient or isocratic elution method that provides a sharp, symmetrical peak for the analyte, well-resolved from any solvent fronts or impurities.

-

-

Calibration Curve:

-

Prepare a series of at least five calibration standards of known concentrations by dissolving the compound in a suitable solvent (this may be the mobile phase itself).

-

Inject the standards and plot the peak area versus concentration. The resulting curve must be linear over the expected concentration range of the diluted solubility samples, with a correlation coefficient (r²) > 0.999.

-

3.2. Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated for key parameters:[9]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity & Range: Demonstrated linearity across the range of concentrations used.

-

Accuracy: The closeness of the test results to the true value (assessed using spike recovery).

-

Precision: The degree of scatter between a series of measurements (assessed as repeatability and intermediate precision).

3.3. Logic for Analytical Method Selection

Caption: Decision logic for selecting the primary analytical method.

Part 4: Data Presentation and Interpretation

The final output of this work should be a clear, concise summary of the solubility profile.

Table 2: Solubility Profile of this compound at 25°C (Template)

| Organic Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | 32.7 | TBD | TBD | |

| Ethanol | Polar Protic | 24.5 | TBD | TBD | |

| Isopropanol | Polar Protic | 19.9 | TBD | TBD | |

| Acetonitrile | Polar Aprotic | 37.5 | TBD | TBD | |

| Acetone | Polar Aprotic | 20.7 | TBD | TBD | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | TBD | TBD | |

| Tetrahydrofuran (THF) | Ether | 7.6 | TBD | TBD | |

| Ethyl Acetate | Ester | 6.0 | TBD | TBD | |

| Toluene | Nonpolar | 2.4 | TBD | TBD | |

| n-Hexane | Nonpolar | 1.9 | TBD | TBD |

TBD: To Be Determined experimentally.

Interpreting the Results: By populating this table, researchers can draw direct correlations between solvent properties (polarity, hydrogen bonding capacity, dielectric constant) and the measured solubility. This empirical data is invaluable for selecting appropriate solvents for chemical synthesis, purification (crystallization), and formulation development.

References

-

Current Drug Discovery Technologies, "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT", [Link]

-

World Health Organization (WHO), "PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC", [Link]

-

World Health Organization (WHO), "Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms", [Link]

-

Dow Development Labs, "Ask a Formulator: What is the Purpose and Approach to Solubility Studies?", [Link]

-

ResearchGate, "(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound", [Link]

-

National Journal of Pharmaceutical Sciences, "Determination of solubility by gravimetric method: A brief review", [Link]

-

Protocols.io, "Shake-Flask Aqueous Solubility assay (Kinetic solubility)", [Link]

-

Chinese Pharmaceutical Journal, "Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments", [Link]

-

ACS Publications, "Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models | Industrial & Engineering Chemistry Research", [Link]

-

Der Pharmacia Lettre, "A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review", [Link]

-

Teva API (TAPI), "Solving solubility issues in modern APIs", [Link]

-

ResearchGate, "Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF", [Link]

-

CD Formulation, "Method Development & Method Validation for Solubility and Dissolution Curves", [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. tapi.com [tapi.com]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

An In-depth Technical Guide to the Theoretical and Computational Studies of 2-Amino-3,5-dibromo-6-chlorobenzoic Acid

Introduction: Unveiling a Complex Halogenated Anthranilic Acid Derivative

2-Amino-3,5-dibromo-6-chlorobenzoic acid is a polyhalogenated derivative of anthranilic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two bromine atoms and a chlorine atom on the benzene ring, in conjunction with the amino and carboxylic acid functional groups, imparts a unique steric and electronic profile to the molecule.[1] This intricate substitution pattern is expected to profoundly influence its physicochemical properties, including its acidity, lipophilicity, crystal packing, and potential interactions with biological macromolecules.[1] While research on mono- and di-halogenated analogs is more common, the study of such heavily substituted benzoic acids presents a valuable opportunity to understand the complex interplay of multiple halogen substituents on molecular behavior.[1]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this complex molecule and the computational tools used for its characterization.

Molecular Structure and Spectroscopic Characterization: A Hybrid Experimental and Computational Approach

A thorough understanding of the molecular structure is paramount to predicting a compound's reactivity and biological activity. For this compound, a combination of experimental techniques and computational modeling provides a detailed picture of its three-dimensional arrangement and vibrational properties.

Synthesis and Crystallography

The synthesis of this compound has been reported, and its molecular geometry has been definitively characterized using single-crystal X-ray diffraction.[2] This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the spatial arrangement of the atoms in the crystalline state. These experimental data serve as a crucial benchmark for validating the accuracy of computational models.[2]

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, offers valuable insights into the functional groups present in the molecule and their local chemical environment. The vibrational modes of this compound have been investigated both experimentally and computationally.[2]

Key Vibrational Frequencies and Their Assignments:

| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | Broad, ~2500-3300 | Calculated |

| N-H (Amino) | Stretching | ~3400-3500 | Calculated |

| C=O (Carboxylic Acid) | Stretching | ~1680-1720 | Calculated |

| C-Br | Stretching | ~500-600 | Calculated |

| C-Cl | Stretching | ~600-800 | Calculated |

Note: The theoretical wavenumbers are typically scaled to improve agreement with experimental data. The broadness of the experimental O-H stretching band is a strong indicator of intermolecular hydrogen bonding in the solid state.[1]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of the synthesized this compound (1-2 mg) is intimately mixed and ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The resulting fine powder is transferred to a die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule.[3]

Electronic Spectroscopy: UV-Vis Analysis

The electronic transitions of this compound have been studied using UV-Vis spectroscopy.[2] The presence of the aromatic ring, coupled with the auxochromic amino group and the halogen substituents, gives rise to characteristic absorption bands in the ultraviolet and visible regions.[1] These absorptions are primarily due to π → π* and n → π* electronic transitions.[1] Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and assign the observed transitions.

Quantum Chemical Calculations: A Deeper Dive into Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for gaining a detailed understanding of the electronic structure and reactivity of molecules like this compound.[4][5] These in silico methods allow for the prediction of a wide range of molecular properties that can be challenging or time-consuming to measure experimentally.[6]

Workflow for Quantum Chemical Calculations:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Open Journal of Nano » Submission » Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis [dergipark.org.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electronic Properties of Polyhalogenated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the electronic properties of polyhalogenated benzoic acid derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between structure and electronic behavior, offering field-proven insights for professionals in chemical research and drug development. The content is structured to build a foundational understanding and then explore advanced concepts and applications, ensuring a thorough and practical comprehension of the topic.

Introduction: The Significance of Halogenation

Polyhalogenated benzoic acid derivatives are a class of molecules holding significant interest across various scientific disciplines, including materials science and pharmacology.[1] The introduction of multiple halogen atoms onto the benzoic acid scaffold dramatically alters its electronic landscape, influencing a wide array of physicochemical properties. These modifications are not merely additive; the interplay between the number, type, and position of halogen substituents gives rise to a nuanced spectrum of electronic behaviors. Understanding these properties is crucial for the rational design of novel materials, such as liquid crystals and coordination polymers, and for the development of new therapeutic agents with enhanced efficacy and tailored functionalities.[2][3][4][5]

Theoretical Framework: Unraveling Electronic Effects

The electronic properties of polyhalogenated benzoic acid derivatives are governed by a delicate balance of several fundamental electronic effects. A thorough grasp of these principles is essential for predicting and interpreting the behavior of these complex molecules.

Inductive and Resonance Effects: A Dueling Influence

Halogen substituents exert two primary electronic effects on the aromatic ring: the inductive effect and the resonance effect.[6]

-

Inductive Effect (-I): Due to their high electronegativity, halogen atoms withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[7] This electron-withdrawing inductive effect generally deactivates the ring towards electrophilic attack.[7][8]

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi (π) system of the benzene ring.[6] This electron-donating resonance effect increases the electron density at the ortho and para positions.[6]

For halogens, the strong inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the aromatic ring.[7] However, the resonance effect still plays a crucial role in directing the regioselectivity of chemical reactions.[6]

Diagram: Interplay of Inductive and Resonance Effects

Caption: Dueling electronic influences of halogen substituents.

Halogen Bonding: A Directional Non-Covalent Interaction

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[9][10] This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the R-X bond axis.[11] The strength of the halogen bond is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the rest of the molecule.[2] In the context of polyhalogenated benzoic acids, halogen bonding plays a critical role in crystal engineering, influencing molecular packing and the formation of supramolecular assemblies.[3][9][12]

Acidity (pKa): Quantifying Electronic Influence

The acidity of the carboxylic acid group is a sensitive probe of the electronic effects of substituents on the benzene ring. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa value).[13] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[14]

The position of the halogen substituent also significantly impacts acidity. The inductive effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.

| Compound | pKa in Water |

| Benzoic Acid | 4.20[15][16] |

| 2-Chlorobenzoic Acid | 2.94 |

| 3-Chlorobenzoic Acid | 3.83[13] |

| 4-Chlorobenzoic Acid | 3.99 |

| 3-Bromobenzoic Acid | 3.81[13] |

| 3-Fluorobenzoic Acid | 3.87[13] |

Note: pKa values for chlorinated derivatives are from various sources and are presented for comparative purposes. A comprehensive, consistently measured dataset for a wide range of polyhalogenated benzoic acids is an area of ongoing research.[17][18]

Spectroscopic and Electrochemical Characterization

A multi-technique approach is essential for a comprehensive understanding of the electronic properties of polyhalogenated benzoic acid derivatives.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption bands of benzoic acid derivatives, typically observed in the UV region, are sensitive to substitution on the aromatic ring.[19] The primary absorption bands of benzoic acid are the E-band (around 200 nm) and the B-band (around 230 nm).[19][20] Halogenation can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. These shifts can be correlated with the electronic effects of the substituents.[19][21]

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the polyhalogenated benzoic acid derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile-water mixture).[17] Prepare a series of dilutions to determine the linear range of absorbance.

-